molecular formula C17H23N3O2 B1663209 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide CAS No. 876713-71-2

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

Cat. No. B1663209
M. Wt: 301.4 g/mol
InChI Key: GIJYGRLHNVZBPZ-UHFFFAOYSA-N
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Description

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOPA and is a derivative of oxadiazole. TBOPA has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The compound has been synthesized and characterized, revealing its potential as a bioactive molecule. For example, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (Maftei et al., 2013).
  • Structural Analysis : Detailed structural analysis through techniques like X-ray crystallography has been conducted for better understanding of these compounds. For example, the structure of similar compounds has been confirmed using single crystal XRD data (Sanjeevarayappa et al., 2015).

Biological and Pharmacological Applications

  • Antitumor Activity : Certain analogs of this compound have been tested for antitumor activity. Compound 7, a natural product analog, showed potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
  • Antibacterial and Anthelmintic Activity : These compounds have also been evaluated for their antibacterial and anthelmintic properties. One study found moderate anthelmintic activity in a synthesized compound (Sanjeevarayappa et al., 2015).

Material Science and Electronics

  • Use in Organic Light-Emitting Diodes (OLEDs) : These compounds have applications in the fabrication of OLEDs. For instance, Wang et al. (2001) explored the use of a bis(1,3,4-oxadiazole) system in light-emitting diodes, indicating potential use in electronic devices (Wang et al., 2001).
  • Photophysical Properties : Their photophysical properties have been studied, which is crucial for applications in photonics and electronics. For example, Pujar et al. (2017) synthesized a novel molecule based on Donor-π-Acceptor strategy, indicating its utility in light emission and energy transfer studies (Pujar et al., 2017).

properties

CAS RN

876713-71-2

Product Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

InChI

InChI=1S/C17H23N3O2/c1-5-18-14(21)10-11-15-19-16(20-22-15)12-6-8-13(9-7-12)17(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,21)

InChI Key

GIJYGRLHNVZBPZ-UHFFFAOYSA-N

SMILES

CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C

synonyms

3-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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